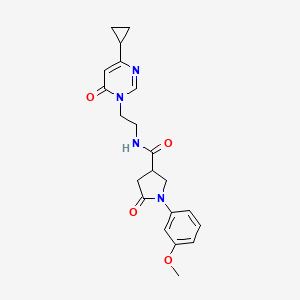

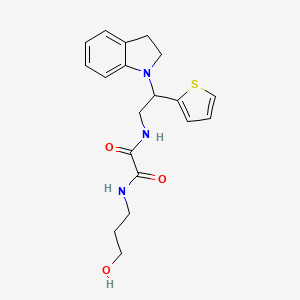

![molecular formula C21H17ClF2N2O3S B2666921 4-[(3-Chloro-4-fluorophenyl)sulfonyl]-6-fluoro-3-(piperidin-1-ylcarbonyl)quinoline CAS No. 1110976-21-0](/img/structure/B2666921.png)

4-[(3-Chloro-4-fluorophenyl)sulfonyl]-6-fluoro-3-(piperidin-1-ylcarbonyl)quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a quinoline derivative, which is a type of nitrogen-containing heterocyclic compound. Quinolines have a wide range of applications in medicinal chemistry due to their bioactive properties . The compound also contains a sulfonyl group attached to a chloro-fluoro phenyl ring, and a piperidinyl carbonyl group, which could contribute to its reactivity and potential biological activity .

Synthesis Analysis

While the specific synthesis for this compound is not available, quinoline derivatives are often synthesized using Skraup or Doebner-Miller reactions . The sulfonyl group could potentially be introduced via a sulfonation reaction, and the piperidinyl carbonyl group could be introduced via an amide coupling reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the planar quinoline core, with the sulfonyl-chloro-fluoro phenyl group and the piperidinyl carbonyl group as substituents. The presence of these functional groups could influence the compound’s electronic properties and reactivity .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by its functional groups. For example, the sulfonyl group could potentially undergo substitution reactions, and the amide group in the piperidinyl carbonyl moiety could potentially undergo hydrolysis or reduction reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonyl and amide groups could enhance the compound’s solubility in polar solvents .Applications De Recherche Scientifique

Quinoline Derivatives in Scientific Research

Quinoline derivatives are notable for their broad range of biological activities and have been extensively studied for various therapeutic applications. These compounds are utilized in anticancer, antimicrobial, and anti-inflammatory research due to their structural versatility and bioactivity. Quinoline-based compounds, including fluoroquinolones, have been explored for their potential in treating a wide spectrum of bacterial infections due to their ability to interfere with bacterial DNA gyrase, affecting DNA replication, recombination, and repair processes (Ferguson, 1995).

Sulfonamide Derivatives in Scientific Research

Sulfonamide derivatives are another class of compounds with significant medicinal value, showing a wide range of pharmacological effects. These include diuretic, antibacterial, antifungal, and anticancer activities. The integration of the sulfonamide group into chemical frameworks has enhanced the therapeutic potential of various compounds, suggesting that modifications on these derivatives could lead to the development of advanced therapeutic agents (Irfan et al., 2021).

Potential Applications in Corrosion Inhibition

Quinoline derivatives have also been identified as effective anticorrosive materials, protecting against metallic corrosion through their ability to form stable chelating complexes with surface metallic atoms. This application underscores the chemical versatility of quinoline derivatives and their potential in industrial applications beyond medicinal research (Verma et al., 2020).

Analytical and Environmental Applications

In addition to their biomedical and industrial applications, quinoline and sulfonamide derivatives are subjects of analytical and environmental studies. For example, methods have been developed for the determination of fluoroquinolones, including norfloxacin, a quinolone derivative, in various matrices, highlighting the importance of these compounds in environmental monitoring and pharmaceutical quality control (Chierentin & Salgado, 2016).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

[4-(3-chloro-4-fluorophenyl)sulfonyl-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClF2N2O3S/c22-17-11-14(5-6-18(17)24)30(28,29)20-15-10-13(23)4-7-19(15)25-12-16(20)21(27)26-8-2-1-3-9-26/h4-7,10-12H,1-3,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLOFGZRCRXHJSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC(=C(C=C4)F)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClF2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxybenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2666838.png)

![8a-Methyl-1,2,5,6,7,8-hexahydroimidazo[1,5-a]pyridin-3-one](/img/structure/B2666842.png)

![2-[3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2666843.png)

![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide](/img/structure/B2666846.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2666847.png)

![Ethyl 2-[[2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2666849.png)

![ethyl 2-(2-((4-(4-nitrophenyl)-5-((thiophene-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2666852.png)

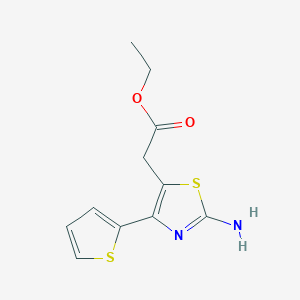

![1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2666854.png)